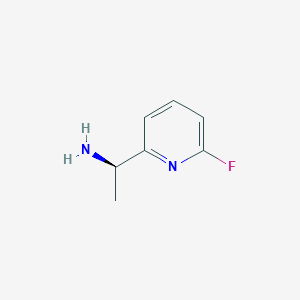

(R)-1-(6-fluoropyridin-2-yl)ethanamine

Description

(R)-1-(6-Fluoropyridin-2-yl)ethanamine is a chiral amine featuring a pyridine ring substituted with a fluorine atom at the 6-position and an ethanamine group at the 2-position. This compound is commercially available as a dihydrochloride salt (CAS: 2061996-65-2) and serves as a critical building block in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . Its structural uniqueness lies in the fluorine atom, which enhances electronegativity and influences binding interactions, making it a promising candidate for neurodegenerative disease therapeutics .

Properties

IUPAC Name |

(1R)-1-(6-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWKMDAXGWSOFO-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-fluoropyridin-2-yl)ethanamine typically involves the introduction of the fluorine atom into the pyridine ring followed by the formation of the ethanamine side chain. One common method involves the reaction of 2-chloropyridine with a fluorinating agent such as potassium fluoride to yield 2-fluoropyridine. This intermediate can then be subjected to further reactions to introduce the ethanamine group.

Industrial Production Methods

Industrial production of ®-1-(6-fluoropyridin-2-yl)ethanamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-fluoropyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(6-fluoropyridin-2-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(6-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

- (R)-1-(3-Fluoropyridin-2-yl)ethanamine: The fluorine atom at the 3-position (vs. This positional change may affect receptor binding affinity and metabolic stability .

- (R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine : The addition of a trifluoroethoxy group introduces bulkiness and strong electron-withdrawing effects, which could enhance lipophilicity and blood-brain barrier penetration compared to the simpler 6-fluoro analog .

Halogen-Substituted Analogs

- (R)-1-(6-Bromopyridin-2-yl)ethanamine : Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions in binding pockets but could also lead to higher cytotoxicity compared to the fluorine analog .

- Experimental data show that fluorinated derivatives exhibit up to tenfold greater inhibitory activity than non-fluorinated counterparts .

Cholinesterase Inhibition

(R)-1-(6-Fluoropyridin-2-yl)ethanamine derivatives, such as carbamates, demonstrate pseudo-irreversible inhibition of AChE and BChE, with compounds 3b , 3d , 3l , and 3n showing IC50 values superior to rivastigmine. The fluorine atom stabilizes the transition state during enzyme-carbamate adduct formation, enhancing inhibitory potency .

Table 1: Inhibitory Activity of Selected Compounds

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Cytotoxicity (IC50, μM) |

|---|---|---|---|

| (R)-6-Fluoro derivative (3b) | 12.3 | 8.7 | >100 |

| Rivastigmine | 110.0 | 25.0 | 45.0 |

| Non-fluorinated analog | 150.0 | 75.0 | >100 |

Cytotoxicity Profile

Fluorinated derivatives exhibit negligible cytotoxicity (IC50 > 100 μM) in human cell lines, contrasting with tacrine, a known hepatotoxic AChE inhibitor. This highlights the safety advantage of fluorinated pyridinyl ethanamines .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 154.17 | 1.2 | 35.0 (in H2O) |

| (R)-1-(3-Fluoropyridin-2-yl)ethanamine | 154.17 | 1.1 | 40.0 (in H2O) |

| (R)-1-(6-Bromopyridin-2-yl)ethanamine | 215.08 | 2.0 | 15.0 (in DMSO) |

| (R)-1-(Pyridin-2-yl)ethanamine (Non-Fluoro) | 136.19 | 0.8 | 50.0 (in H2O) |

logP values estimated via computational methods

The 6-fluoro derivative’s moderate logP (1.2) balances lipophilicity and aqueous solubility, optimizing bioavailability. Brominated analogs, while more lipophilic, suffer from poor solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.